molecular formula C17H13ClN2O2 B2480739 (E)-N-(3-chlorophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide CAS No. 341926-66-7

(E)-N-(3-chlorophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B2480739
CAS No.: 341926-66-7
M. Wt: 312.75
InChI Key: DRHHPGFILNKJHX-UHFFFAOYSA-N
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Description

(E)-N-(3-chlorophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are compounds containing a carbon-carbon double bond conjugated with an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-chlorophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation reaction between 3-chlorobenzaldehyde and 4-methoxyphenylacetonitrile in the presence of a base such as piperidine. The reaction typically proceeds under reflux conditions in an appropriate solvent like ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Knoevenagel condensation reaction to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-chlorophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of (E)-N-(3-hydroxyphenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide.

    Reduction: Formation of (E)-N-(3-chlorophenyl)-2-amino-3-(4-methoxyphenyl)prop-2-enamide.

    Substitution: Formation of (E)-N-(3-methoxyphenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(3-chlorophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. The presence of the cyano and methoxy groups can influence its interaction with biological targets.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties. The compound’s structure may serve as a lead compound for the development of new drugs.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, dyes, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (E)-N-(3-chlorophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, influencing cellular pathways. The cyano group can act as an electrophile, while the methoxy group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(3-bromophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide
  • (E)-N-(3-chlorophenyl)-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide
  • (E)-N-(3-chlorophenyl)-2-cyano-3-(4-methylphenyl)prop-2-enamide

Uniqueness

(E)-N-(3-chlorophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide is unique due to the presence of both the cyano and methoxy groups, which can significantly influence its chemical reactivity and potential applications. The chlorine atom on the phenyl ring also provides a site for further functionalization, making it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

(E)-N-(3-chlorophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2/c1-22-16-7-5-12(6-8-16)9-13(11-19)17(21)20-15-4-2-3-14(18)10-15/h2-10H,1H3,(H,20,21)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHHPGFILNKJHX-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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